molecular formula C14H20N6O6 B14775047 2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B14775047
M. Wt: 368.35 g/mol
InChI Key: BNDIZWMKIIMLTJ-UHFFFAOYSA-N
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Description

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a morpholine ring and a tetrahydrofuran sugar moiety. Its intricate structure allows it to participate in a variety of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of the purine ring, and subsequent attachment of the morpholine and tetrahydrofuran moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for efficient production while maintaining the quality and consistency of the compound. Optimization of reaction parameters and purification processes is crucial to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups .

Scientific Research Applications

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and nucleoside analogs, such as:

Uniqueness

What sets 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one apart is its unique combination of a purine base, a morpholine ring, and a tetrahydrofuran sugar moiety. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to other similar compounds .

Properties

Molecular Formula

C14H20N6O6

Molecular Weight

368.35 g/mol

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-1H-purin-6-one

InChI

InChI=1S/C14H20N6O6/c15-13-17-10-7(11(24)18-13)16-14(19-1-3-25-4-2-19)20(10)12-9(23)8(22)6(5-21)26-12/h6,8-9,12,21-23H,1-5H2,(H3,15,17,18,24)

InChI Key

BNDIZWMKIIMLTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Origin of Product

United States

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